Home > Products > Screening Compounds P145600 > Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH
Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH -

Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH

Catalog Number: EVT-10986386
CAS Number:
Molecular Formula: C34H43N3O7
Molecular Weight: 605.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH is a compound primarily recognized as an inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in various cancers, particularly lymphomas. Developed by Epizyme, this compound has gained attention for its therapeutic potential in treating relapsed or refractory follicular lymphoma and epithelioid sarcoma. The mechanism of action involves the inhibition of EZH2, which plays a crucial role in gene regulation and cellular differentiation within B-lymphocytes.

Source and Classification

Tazemetostat is classified under small molecule inhibitors targeting epigenetic regulators. It is derived from a series of chemical modifications aimed at enhancing its efficacy and specificity against EZH2. The compound is commercially available as Tazemetostat hydrobromide, with the chemical formula reflecting its complex structure involving multiple functional groups that contribute to its biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tazemetostat involves several key steps, starting from 2-methyl-3-nitrobenzoic acid as a precursor. The process includes:

Molecular Structure Analysis

Structure and Data

The molecular structure of Tazemetostat includes a complex arrangement featuring a methylene morpholine moiety linked to an aromatic system. Key structural components include:

  • Molecular Formula: C₁₈H₁₈BrN₃O₃
  • Molecular Weight: Approximately 396.26 g/mol
  • Functional Groups: The compound contains amine, carboxylic acid, and ether functionalities which are critical for its interaction with the EZH2 enzyme.

The three-dimensional conformation allows for optimal binding to the active site of EZH2, facilitating its inhibitory action against histone methylation processes .

Chemical Reactions Analysis

Reactions and Technical Details

Tazemetostat primarily functions through competitive inhibition of EZH2, leading to alterations in histone methylation patterns. Key reactions include:

  1. Inhibition of Methyl Transfer: By binding to the active site of EZH2, Tazemetostat prevents the transfer of methyl groups from S-adenosylmethionine to histone H3 at lysine 27 (H3K27), thereby reversing transcriptional repression associated with tumorigenesis.
  2. Induction of Gene Expression: The inhibition results in demethylation of H3K27, promoting the expression of genes involved in B-cell differentiation and immune response .

These biochemical interactions underscore the therapeutic potential of Tazemetostat in oncological applications.

Mechanism of Action

Process and Data

The mechanism by which Tazemetostat exerts its effects can be summarized as follows:

  1. Binding to EZH2: Tazemetostat binds competitively to the active site of EZH2, inhibiting its methyltransferase activity.
  2. Alteration of Gene Expression: This inhibition leads to decreased levels of H3K27 trimethylation, resulting in the activation of tumor suppressor genes that are normally silenced in cancer cells.
  3. Immune Modulation: The upregulation of genes such as CCL17 enhances T-cell recruitment, potentially improving anti-tumor immunity .

This multifaceted mechanism highlights Tazemetostat's role not only as a direct inhibitor of cancer cell proliferation but also as a modulator of the immune landscape.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tazemetostat exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data is not widely reported but can be inferred from similar compounds.

These properties are crucial for formulation development and therapeutic application .

Applications

Scientific Uses

Tazemetostat has significant applications in both clinical and research settings:

  • Cancer Treatment: Approved for use in patients with relapsed or refractory follicular lymphoma and epithelioid sarcoma, demonstrating efficacy against tumors harboring EZH2 mutations.
  • Research Tool: Utilized in studies investigating epigenetic regulation mechanisms, particularly in B-cell malignancies.
  • Combination Therapies: Ongoing research explores its synergistic effects when combined with other therapeutic agents targeting B-cell signaling pathways .
Introduction

PROTAC Technology: Molecular Basis and Therapeutic Paradigm

PROteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to achieve targeted protein degradation. These heterobifunctional molecules consist of three key elements: a ligand that binds the target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that spatially optimizes their interaction. Upon formation of the ternary complex (target protein-PROTAC-E3 ligase), the target protein is polyubiquitinated and subsequently degraded by the proteasome. This catalytic mechanism enables sustained target inhibition beyond traditional pharmacodynamic profiles, as a single PROTAC molecule can facilitate multiple degradation cycles. Crucially, PROTACs address several limitations of conventional occupancy-driven inhibitors by targeting undruggable proteins, eliminating non-catalytic functions, and overcoming resistance mutations that impair inhibitor binding [1] [3].

Table 1: Key Advantages of PROTACs Over Conventional Inhibitors

PropertyTraditional InhibitorsPROTAC Degraders
MechanismOccupancy-driven (reversible binding)Event-driven (catalytic degradation)
DosingSustained high exposure requiredSub-stoichiometric activity possible
Target ScopeEnzymes with druggable pocketsScaffolding proteins & non-enzymatic functions
ResistanceSusceptible to point mutationsMay overcome mutations affecting binding sites
DurationPharmacokinetic-dependentExtended effects beyond drug clearance

EZH2 as an Epigenetic Target in Oncogenesis

Enhancer of Zeste Homolog 2 (EZH2) functions as the catalytic subunit within the Polycomb Repressive Complex 2 (PRC2), where it mediates mono- to tri-methylation of lysine 27 on histone H3 (H3K27me3). This epigenetic mark induces chromatin condensation and transcriptional silencing of tumor suppressor genes involved in cellular differentiation and proliferation control. In lymphoid malignancies, EZH2 dysregulation occurs through multiple mechanisms: gain-of-function mutations (e.g., Y646F/N/S in diffuse large B-cell lymphoma), overexpression due to chromosomal amplifications, or functional hyperactivation via upstream signaling pathways. These alterations drive oncogenesis by aberrantly silencing genes governing B-cell differentiation (e.g., BCL6, CDKN1A), immune surveillance, and apoptosis. Notably, EZH2 mutations occur in 15–25% of germinal center B-cell-like diffuse large B-cell lymphoma and 70% of follicular lymphoma cases, establishing it as a high-value therapeutic target [4] [7].

Table 2: EZH2 Genomic Alterations in Lymphoid Malignancies

Lymphoma SubtypeAlteration TypeFrequency (%)Functional Consequence
Follicular LymphomaGain-of-function mutations (Y646X)~70%Hypertrimethylation of H3K27
Germinal Center B-cell DLBCLY646 mutations15-25%Enhanced repression of differentiation genes
Activated B-cell DLBCLOverexpression>30%Genome-wide H3K27me3 expansion
Marginal Zone LymphomaInactivating mutationsRareContext-dependent tumor suppression

Rationale for Degrader Development in Lymphoid Malignancies

While small-molecule EZH2 inhibitors like tazemetostat demonstrate clinical efficacy, their therapeutic limitations necessitate alternative approaches. Occupancy-based inhibitors exhibit transient suppression of EZH2 methyltransferase activity but fail to disrupt the structural scaffolding functions of PRC2. This incomplete target inhibition enables compensatory resistance mechanisms and disease progression. Furthermore, inhibitor efficacy is constrained by pharmacokinetic challenges in maintaining sufficient drug exposure to suppress highly dynamic histone methylation. PROTAC degraders address these limitations by catalytically eliminating the entire EZH2 protein complex, thereby disrupting both enzymatic and non-enzymatic oncogenic functions. Preclinical evidence indicates that EZH2 degraders exhibit superior potency in lymphoma models compared to catalytic inhibitors, particularly in malignancies driven by non-mutational EZH2 hyperactivity. The emergence of resistance mutations within EZH2’s inhibitor-binding domain further underscores the therapeutic rationale for degradation-based strategies [1] [3] [4].

Structural Evolution from Tazemetostat to Target-Specific Degraders

Tazemetostat (EPZ-6438) is a first-in-class EZH2 methyltransferase inhibitor featuring a 2,2-dimethyl-3-(4-morpholinylphenyl)propanamide core that competitively inhibits S-adenosylmethionine binding. While effective, its evolution into PROTACs required strategic modifications to incorporate E3 ligase-recruiting ligands without compromising EZH2 binding. Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH (Compound 21b) exemplifies this approach: the morpholine ring—essential for EZH2 binding—is retained, while a methylene group is excised to enable linker conjugation. A polyethylene glycol-based linker (O-C3-O-C-COOH) extends from this modified site, terminating in a carboxylic acid group that facilitates coupling to E3 ligands like thalidomide (targeting CRBN) or VH032 (targeting VHL). This preserves the critical interactions between the inhibitor core and EZH2’s tyrosine-binding pocket while enabling ternary complex formation. In contrast, Tazemetostat de(methyl morpholine)-COOH (Compound 7) employs a shorter linker, demonstrating how structural variations impact degradation efficiency [1] [3] [8].

Table 3: Molecular Properties of Tazemetostat and Derived Degraders

PropertyTazemetostat (EPZ-6438)Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH (21b)Tazemetostat de(methyl morpholine)-COOH (7)
Molecular FormulaC₃₄H₄₄N₄O₄C₃₄H₄₃N₃O₇C₃₀H₃₅N₃O₅
Molecular Weight572.75 g/mol605.72 g/mol517.62 g/mol
EZH2-Binding MoietyIntact morpholineDemethylenated morpholineDemethylated morpholine
Linker StructureN/A-O-CH₂-CH₂-CH₂-O-C(=O)-Direct carboxylate
Primary ApplicationCatalytic inhibitionPROTAC synthesis (EZH2 degradation)PROTAC synthesis (EZH2 degradation)
Reported Purity>99% (clinical grade)99.06%98.15–98.5%
Target IndicationEpithelioid sarcoma, FLLymphoma researchDLBCL research

Properties

Product Name

Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH

IUPAC Name

2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetic acid

Molecular Formula

C34H43N3O7

Molecular Weight

605.7 g/mol

InChI

InChI=1S/C34H43N3O7/c1-5-37(27-11-15-42-16-12-27)31-19-26(25-7-9-28(10-8-25)44-14-6-13-43-21-32(38)39)18-29(24(31)4)33(40)35-20-30-22(2)17-23(3)36-34(30)41/h7-10,17-19,27H,5-6,11-16,20-21H2,1-4H3,(H,35,40)(H,36,41)(H,38,39)

InChI Key

CLDOGTJZRUKKBD-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCOCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.